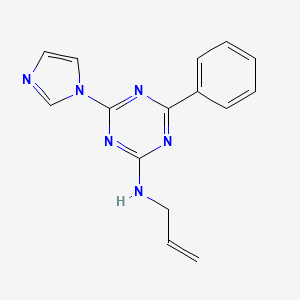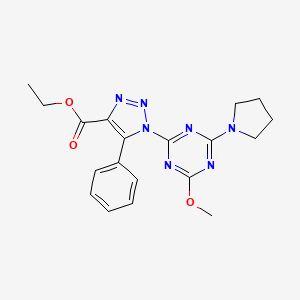![molecular formula C22H27ClN2O3S B11498419 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11498419.png)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the cyclization of appropriate precursors. For N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE, the process may involve the following steps:
Formation of the Indole Core: The indole core can be synthesized through cyclization reactions using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral and anticancer activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their potential as tubulin polymerization inhibitors.
Uniqueness
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H27ClN2O3S |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H27ClN2O3S/c1-5-28-20-10-9-16(14(2)3)13-21(20)29(26,27)24-12-11-17-15(4)25-22-18(17)7-6-8-19(22)23/h6-10,13-14,24-25H,5,11-12H2,1-4H3 |
InChI Key |
IEHVEIMGLXOGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11498338.png)

![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B11498346.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11498356.png)
![4-(dibenzo[b,d]furan-2-yl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11498366.png)
![2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11498380.png)

![8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11498386.png)
![N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide](/img/structure/B11498394.png)
![Dimethyl 5,5'-[(4-tert-butylphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11498401.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498405.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11498432.png)
![5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide](/img/structure/B11498440.png)
